3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci)
Overview
Description
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is a chemical compound with a complex structure that includes a pyridine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) typically involves multi-step organic reactions. One common method includes the reaction of 6-ethyl-3-pyridinecarboxylic acid with cyanomethyl magnesium bromide, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-acetic acid.
Reduction: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-3-pyridinecarboxylic acid: Shares the pyridine ring and ethyl group but lacks the cyano and ester groups.
5-Cyanomethyl-3-pyridinecarboxylic acid: Contains the cyano group but lacks the ethyl group and ester functionality.
Uniqueness
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-[5-(cyanomethyl)-6-ethylpyridin-3-yl]acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-11-10(4-5-13)6-9(8-14-11)7-12(15)16-2/h6,8H,3-4,7H2,1-2H3 |
InChI Key |
BIATVTLGLHQRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)CC(=O)OC)CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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